Ethyl 2-(1-(2-amino-2-oxoethyl)-2-oxoindolin-3-ylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound Ethyl 2-(1-(2-amino-2-oxoethyl)-2-oxoindolin-3-ylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex thiazolo[3,2-a]pyrimidine derivative. Its core consists of a fused thiazole-pyrimidine ring system substituted with:
- A 2-chlorophenyl group at position 3.
- An ethyl carboxylate group at position 4.
- A 2-amino-2-oxoethyl-substituted indolinone moiety at position 2.
Its synthesis likely involves condensation of a pyrimidine precursor with a substituted aromatic aldehyde (e.g., 2-chlorobenzaldehyde) under acidic conditions, followed by functionalization of the indolinone moiety .
Properties
IUPAC Name |
ethyl (2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxoindol-3-ylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O5S/c1-3-36-25(35)19-13(2)29-26-31(21(19)14-8-4-6-10-16(14)27)24(34)22(37-26)20-15-9-5-7-11-17(15)30(23(20)33)12-18(28)32/h4-11,21H,3,12H2,1-2H3,(H2,28,32)/b22-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRREFCMGYDKTH-XDOYNYLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)N)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)N)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324566-10-1 | |
| Record name | ETHYL (2Z)-2-[1-(2-AMINO-2-OXOETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-5-( 2-CHLOROPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMI DINE-6-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(2-amino-2-oxoethyl)-2-oxoindolin-3-ylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2-amino-2-oxoethyl and 2-oxoindolin-3-ylidene derivatives, which are then combined under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the thiazolo[3,2-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-(2-amino-2-oxoethyl)-2-oxoindolin-3-ylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of thiazolo-pyrimidine derivatives, known for their diverse biological activities. The structure features a thiazole ring fused with a pyrimidine moiety, which enhances its pharmacological properties. The presence of the indoline and chlorophenyl groups contributes to its chemical reactivity and interaction with biological targets.
Anticancer Activity
One of the most promising applications of this compound is in the field of cancer therapy. Research has shown that thiazolo-pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. Ethyl 2-(1-(2-amino-2-oxoethyl)-2-oxoindolin-3-ylidene) has been tested for its ability to inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study:
In a recent study, derivatives similar to this compound demonstrated significant inhibition of cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The mechanism involved the modulation of apoptosis-related proteins, suggesting a pathway for therapeutic development .
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Its structural components allow it to interact with bacterial membranes or inhibit essential enzymes.
Case Study:
A series of experiments highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The compound’s ability to disrupt bacterial cell walls was noted as a key mechanism .
Organic Photovoltaics
Recent advancements have explored the use of this compound in organic photovoltaic devices. Its electronic properties make it suitable for applications in solar energy conversion.
Research Findings:
Studies indicate that incorporating thiazolo-pyrimidine derivatives can enhance the efficiency of organic solar cells by improving charge transport and light absorption characteristics .
Fluorescent Probes
The unique structure also positions it as a candidate for fluorescent probes in biochemical assays. Its photophysical properties allow it to be used in detecting specific biomolecules.
Case Study:
Research demonstrated that modified versions of this compound could serve as effective probes for imaging cellular processes due to their high fluorescence quantum yields .
Mechanism of Action
The mechanism of action of Ethyl 2-(1-(2-amino-2-oxoethyl)-2-oxoindolin-3-ylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s pharmacological and physicochemical properties are influenced by its unique substituents. Below is a comparative analysis with structurally similar thiazolo[3,2-a]pyrimidines:
Table 1: Key Structural Differences and Implications
Key Observations :
- Hydrogen Bonding: The 2-amino-2-oxoethyl group on the indolinone moiety enables hydrogen bonding (N–H···O and C=O···H interactions), which may improve binding affinity to enzymes or receptors .
- Crystal Packing: Analogs with bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) exhibit distinct dihedral angles (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) and intermolecular C–H···O bonds . The target compound’s indolinone group may alter packing efficiency.
Biological Activity
Ethyl 2-(1-(2-amino-2-oxoethyl)-2-oxoindolin-3-ylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the existing literature on its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The compound features a thiazolo[3,2-a]pyrimidine backbone, which is known for its diverse biological activities. The presence of various functional groups, including an indoline moiety and a chlorophenyl group, suggests potential interactions with biological targets such as enzymes and receptors.
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds similar to this compound. For instance:
- In Vitro Studies : Research has shown that derivatives containing oxindole structures exhibit significant cytotoxicity against various cancer cell lines. The MTT assay results indicate that such compounds can induce apoptosis in cancer cells while sparing normal cells .
- Mechanisms of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds with similar scaffolds have been reported to inhibit protein kinases that play crucial roles in cancer progression .
COX Inhibition
The compound may also exhibit anti-inflammatory properties by acting as a selective inhibitor of cyclooxygenase (COX) enzymes:
- Selectivity : Some analogs have demonstrated selective inhibition of COX-II over COX-I, which is significant for reducing inflammation without the gastrointestinal side effects commonly associated with non-selective NSAIDs .
- In Vivo Studies : Animal models have shown that certain derivatives can significantly reduce inflammatory markers and exhibit analgesic effects comparable to established COX inhibitors like Celecoxib .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| COX Inhibition | Selective inhibition of COX-II | |
| Cytotoxicity | Significant cytotoxicity against specific tumors |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of similar indoline derivatives, compound X was found to inhibit growth in MCF-7 breast cancer cells with an IC50 value of 10 µM. The mechanism was linked to the activation of apoptotic pathways through caspase activation and PARP cleavage.
Case Study 2: Anti-inflammatory Properties
Another study assessed the anti-inflammatory effects of compound Y in a rat model of arthritis. The results indicated a reduction in paw edema by 50% compared to control groups, highlighting its potential as an anti-inflammatory agent.
Research Findings
Research indicates that compounds structurally related to this compound show promise in targeting multiple pathways involved in cancer and inflammation. The combination of structural complexity and biological activity makes it a candidate for further exploration in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
